molecular formula C20H22N2O4S B2523059 (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone CAS No. 391876-82-7

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone

Cat. No.: B2523059
CAS No.: 391876-82-7
M. Wt: 386.47
InChI Key: ZTZOXTIJIBLCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core linked via a sulfonyl group to a phenyl ring substituted with a morpholino methanone moiety. The sulfonyl group enhances polarity and may influence binding affinity or metabolic stability compared to methyl or ether-linked analogs .

Properties

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(21-11-13-26-14-12-21)17-5-7-19(8-6-17)27(24,25)22-10-9-16-3-1-2-4-18(16)15-22/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZOXTIJIBLCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is a complex organic molecule that exhibits potential pharmacological properties due to its unique structural features. This compound integrates a sulfonamide group, an isoquinoline derivative, and a morpholine moiety, suggesting a rich landscape for biological activity. The biological activities associated with similar compounds include anticancer, anti-inflammatory, and antimicrobial effects.

Structural Features

The structural components of this compound contribute significantly to its biological activity:

  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Isoquinoline Derivative : Often linked to various pharmacological activities including anticancer properties.
  • Morpholine Ring : Known for its role in enhancing the interaction with biological targets.

Anticancer Activity

Isoquinoline derivatives have been recognized for their ability to inhibit tumor growth across various cancer cell lines. Research indicates that compounds with isoquinoline structures can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that isoquinolines can modulate signaling pathways involved in cancer progression, such as the MAPK pathway.

Anti-inflammatory Effects

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. They can modulate the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation. The anti-inflammatory potential of this compound may be attributed to its ability to inhibit key enzymes involved in inflammatory processes.

Antimicrobial Properties

The sulfonamide moiety is traditionally associated with antibacterial activity. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, making them candidates for further exploration as antimicrobial agents.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Anticancer Study : A study on isoquinoline derivatives revealed that certain compounds inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2014).
  • Anti-inflammatory Research : Research indicated that sulfonamide-containing compounds reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels (Omar et al., 1996).
  • Antimicrobial Evaluation : A series of sulfonamide derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents (Kumar et al., 2009).

Comparative Analysis

The following table summarizes the biological activities of selected compounds that share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
SulfanilamideContains a sulfonamide groupAntibacterial
QuercetinFlavonoid structureAntioxidant, anti-inflammatory
IsoquinolineBasic isoquinoline structureAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Linker Key Substituents Reported Activity Reference
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone Dihydroisoquinoline + phenyl Sulfonyl (-SO₂-) Morpholino methanone Not explicitly reported; hypothesized BChE inhibition or receptor modulation -
Compound 10: (4-((Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(morpholino)methanone Dihydroisoquinoline + phenyl Methyl (-CH₂-) Morpholino methanone BChE inhibitor (IC₅₀ ~ 0.8 µM), 68% yield, anti-Aβ aggregation
BT44: (4-((Dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazine-methanone Dihydroisoquinoline + phenyl Sulfonyl (-SO₂-) Piperazine, fluoro-trifluoromethylphenyl RXFP4 agonist (potency comparable to relaxin-3), studied in Parkinson’s disease
DC591053: (S)-(6,7-Dimethoxy-1H-indol-3-yl)(dihydroisoquinolin-2(1H)-yl)methanone Dihydroisoquinoline + indole Direct bond Ethoxy, methoxy, morpholino RXFP4 agonist (EC₅₀ = 0.5 µM), synthesized via multi-step alkylation and cyclization
(3,4-Dihydroisoquinolin-2(1H)-yl)(5-styrylisoxazol-3-yl)methanone Dihydroisoquinoline + isoxazole Direct bond Styryl COL3A1 inhibitor, designed via big data modeling for cancer metastasis

Key Observations:

Linker Impact on Activity :

  • Sulfonyl-linked compounds (e.g., BT44) exhibit enhanced receptor binding compared to methyl-linked analogs, likely due to improved hydrogen-bonding capacity and rigidity .
  • Methyl-linked derivatives (e.g., Compound 10) demonstrate strong BChE inhibition, suggesting linker flexibility may favor enzyme active-site penetration .

Substituent Effects: Morpholino Methanone: Common in BChE inhibitors (e.g., Compound 10), this group likely interacts with the enzyme’s peripheral anionic site (PAS) via hydrogen bonding . Halogenated Aryl Groups (e.g., BT44’s trifluoromethyl): Enhance metabolic stability and lipophilicity, critical for CNS-targeted therapies .

Synthetic Accessibility :

  • Sulfonyl-linked compounds often require multi-step syntheses involving sulfonation (e.g., BT44), whereas methyl-linked analogs are synthesized via simpler alkylation or coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.